molecular formula C8H5F6N B2570203 2,4-Bis(trifluoromethyl)aniline CAS No. 367-71-5

2,4-Bis(trifluoromethyl)aniline

Cat. No. B2570203
CAS RN: 367-71-5
M. Wt: 229.125
InChI Key: UIWVOUBVGBJRNP-UHFFFAOYSA-N
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Description

“2,4-Bis(trifluoromethyl)aniline” is a chemical compound with the empirical formula C8H5F6N . It has a molecular weight of 229.12 . This compound is a solid in its physical state .


Molecular Structure Analysis

The SMILES string representation of “2,4-Bis(trifluoromethyl)aniline” is Nc1ccc(cc1C(F)(F)F)C(F)(F)F . The InChI representation is 1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 .


Physical And Chemical Properties Analysis

“2,4-Bis(trifluoromethyl)aniline” is a solid . The predicted density is approximately 1.443 g/cm3 . The refractive index is around 1.4372 .

Scientific Research Applications

Catalytic Applications

2,4-Bis(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in palladium-catalyzed direct dehydrogenative cross-coupling reactions. This process efficiently produces symmetrical and unsymmetrical 9-fluorenones, demonstrating broad functional group compatibility and high atom economy under mild conditions (Wang et al., 2019).

Synthesis of Pesticides

This compound plays a critical role in the synthesis of novel pesticides like Bistrifluron. The process involves several steps, including nitration, reduction, chlorination, and further reactions to produce Bistrifluron with high yield, demonstrating its potential for industrial production (Liu An-chan, 2015).

Development of Fluorescent Probes

2,4-Bis(trifluoromethyl)aniline is also significant in the development of fluorescent probes. For instance, it has been used in the creation of multiple-anchored fluorescent probes for sensitive and selective detection of aniline vapor. These probes demonstrate exceptional performance due to their synergistic effect and chemical reaction processes (Jiao et al., 2017).

Synthesis of Quinolines and Other Compounds

The compound finds applications in synthesizing quinolines and other aromatic compounds. In various reactions, 2,4-bis(trifluoromethyl)aniline derivatives have been used to form different complex structures, showcasing its versatility in organic synthesis (Keim et al., 2021).

Applications in Polymer Chemistry

It also plays a role in polymer chemistry, particularly in the synthesis of N,N-bis(trifluoromethyl)anilines, which are crucial in creating aromatic compounds containing the (CF3)2N group. These compounds have unique properties and applications in various fields of material science (HirschbergMarkus et al., 2012).

Safety And Hazards

“2,4-Bis(trifluoromethyl)aniline” is considered hazardous. It may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,4-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWVOUBVGBJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957935
Record name 2,4-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)aniline

CAS RN

367-71-5
Record name 2,4-Bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 367-71-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

180 μl of aniline, 5.0 ml of dimethyl sulfoxide, 4.0 ml of a 1 N dimethyl sulfoxide solution of sulfuric acid, 0.7 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.4 ml of a 30% hydrogen peroxide aqueous solution and 0.6 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate were charged in a two-neck flask in which the atmosphere was replaced with argon, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. A molecular weight and a retention time obtained by 19F-NMR and GC-MS were compared with those of a commercially available standard specimen to confirm formation of each of 2-trifluoromethylaniline (19F-NMR yield: 8.5%), 4-trifluoromethylaniline (19F-NMR yield: 7.2%) and 2,4-bis(trifluoromethyl)aniline (19F-NMR yield: 4.2%). 2-trifluoromethylaniline
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Citations

For This Compound
24
Citations
BL Edelbach, BM Pharoah, SM Bellows, PR Thayer… - …, 2012 - thieme-connect.com
A simple two-step synthetic route leads to 2,4,6-tris(trifluoromethyl)aniline. It proceeds through deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-…
Number of citations: 2 www.thieme-connect.com
SL McDarmont, CD McMillen… - Zeitschrift für …, 2020 - Wiley Online Library
Two new tris(pyrazolyl)methane (Tpm) ligands were obtained by exploiting a C–F activation strategy. The novel monotopic ligand, H 2 NPh(CF 3 )(CPz 3 ), was utilized to generate a Mn…
Number of citations: 1 onlinelibrary.wiley.com
M Tordeux, B Langlois, C Wakselman - Journal of the Chemical …, 1990 - pubs.rsc.org
Perfluoroalkylation of electron-rich aromatic compounds with trifluoromethyl bromide, or long-chain perfluoroalkyl iodides, was performed in the presence of sodium dithionite or zinc–…
Number of citations: 135 pubs.rsc.org
R Matera, S Gabbanini, A Valvassori… - European Journal of …, 2012 - Wiley Online Library
4‐Hydroxynonenal (4‐HNE) is a major product of the oxidation of ω‐6‐polyunstaturated lipids and an effector of radical‐mediated oxidative damage, whose analytical determination …
LM Martins - Inorganica Chimica Acta, 2022 - Elsevier
The chemistry of scorpionate complexes has witnessed remarkable activity in the past 50 years since the discovery by Trofimenko of B-scorpionates. Oxidation of water, functionalization …
Number of citations: 0 www.sciencedirect.com
T Kino, Y Nagase, Y Ohtsuka, K Yamamoto… - Journal of Fluorine …, 2010 - Elsevier
Trifluoromethylation of aromatic and hetero-aromatic compounds by CF 3 I in the presence of Fe(II) compound, H 2 O 2 and dimethylsulfoxide was investigated. Various …
Number of citations: 220 www.sciencedirect.com
R Di Fabio, R Arban, G Bernasconi… - Journal of medicinal …, 2008 - ACS Publications
In an effort to discover novel CRF-1 receptor antagonists exhibiting improved physicochemical properties, a dihydropirrole[2,3]pyridine scaffold was designed and explored in terms of …
Number of citations: 11 pubs.acs.org
F Zeinali - 2017 - repository.lboro.ac.uk
CERTIFICATE OF ORIGINALITY Page 1 i CERTIFICATE OF ORIGINALITY This is to certify that I am responsible for the work submitted in this thesis, that the original work is my own …
Number of citations: 4 repository.lboro.ac.uk
J Vajs, C Proud, A Brozovic, M Gazvoda, A Lloyd… - European journal of …, 2017 - Elsevier
Diaryltriazene derivatives were synthesized and evaluated for their antimicrobial properties. Initial experiments showed some of these compounds to have activity against both methicillin…
Number of citations: 17 www.sciencedirect.com
P Brulatti - 2010 - etheses.dur.ac.uk
The luminescence properties of cyclometallated iridium(III) complexes render them of interest, for example, as phosphorescent dopants in organic light-emitting devices (OLEDs), as …
Number of citations: 1 etheses.dur.ac.uk

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